6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is a fluorinated heterocyclic compound. It contains a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole involves several steps. One common method starts with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times . The structure of the synthesized compounds is confirmed by NMR and mass spectra .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various chemical reactions, including:
Acylation and Sulfonylation: Reacts with acyl chloride or sulfonyl chloride to form acylated or sulfonylated products.
N-Alkylation: Reacts with alkyl chloride or bromide to form N-alkylated products.
Common Reagents and Conditions
Acylation/Sulfonylation: Acyl chloride or sulfonyl chloride in the presence of a base.
N-Alkylation: Alkyl chloride or bromide in the presence of a base.
Major Products
The major products formed from these reactions include acylated, sulfonylated, and N-alkylated derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of antipsychotic drugs such as risperidone, paliperidone, and iloperidone.
Antimicrobials: Exploited as a molecular scaffold for developing antimicrobial agents.
Anticancer: Used in the synthesis of compounds with potential anticancer activity.
Antidepressants: Utilized in the development of antidepressant drugs.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in the case of antipsychotic drugs, it acts as a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease . Additionally, it may inhibit tubulin polymerization, contributing to its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Risperidone: An antipsychotic used for treating schizophrenia and bipolar disorder.
Paliperidone: The primary active metabolite of risperidone, used for similar indications.
Iloperidone: Another antipsychotic used for treating schizophrenia.
Uniqueness
6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is unique due to its specific fluorinated benzisoxazole structure, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C17H17FN4O |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H17FN4O/c1-11-19-7-4-16(20-11)22-8-5-12(6-9-22)17-14-3-2-13(18)10-15(14)23-21-17/h2-4,7,10,12H,5-6,8-9H2,1H3 |
InChI Key |
BKGQNIFIZIQWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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